bpV (HOpic)
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Overview
Description
Preparation Methods
The synthesis of bpV (HOpic) involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 5-hydroxypyridine-2-carboxylic acid. The reaction typically occurs under acidic conditions, and the product is isolated as a dipotassium salt
Chemical Reactions Analysis
bpV (HOpic) undergoes various chemical reactions, primarily involving its interaction with phosphatases. It is known to inhibit PTEN by binding to its active site, thereby preventing the dephosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3) . This inhibition leads to the activation of the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation . Common reagents used in these reactions include hydrogen peroxide and 5-hydroxypyridine-2-carboxylic acid . The major product formed from these reactions is the dipotassium salt of bpV (HOpic).
Scientific Research Applications
bpV (HOpic) has a wide range of scientific research applications:
Radioprotection: It has been shown to confer protection against ionizing radiation by enhancing DNA repair mechanisms and reducing oxidative stress.
Neuroprotection: bpV (HOpic) has demonstrated neuroprotective effects in models of ischemic brain injury by modulating the PTEN-JMJD5 signaling pathway.
Cancer Research: The compound is used to study the role of PTEN in cancer progression and to develop potential therapeutic strategies targeting the PI3K/AKT pathway.
Muscle Regeneration: It enhances the migration and differentiation of myoblasts, which are crucial for muscle regeneration.
Mechanism of Action
The primary mechanism of action of bpV (HOpic) involves the inhibition of PTEN, a phosphatase that negatively regulates the PI3K/AKT signaling pathway . By inhibiting PTEN, bpV (HOpic) prevents the dephosphorylation of PIP3, leading to the activation of AKT and downstream signaling pathways that promote cell survival, proliferation, and migration . This mechanism is particularly relevant in the context of radioprotection, neuroprotection, and cancer research.
Comparison with Similar Compounds
bpV (HOpic) is part of a class of compounds known as bisperoxovanadium complexes. Similar compounds include:
bpV (phen): Another potent PTEN inhibitor with similar properties but different ligand structures.
bpV (pic): A bisperoxovanadium compound with picolinic acid as the ligand, also known for its PTEN inhibitory activity.
bpV (bipy): A bisperoxovanadium complex with bipyridine as the ligand, used in similar research applications.
Compared to these compounds, bpV (HOpic) is unique due to its specific ligand structure, which provides distinct binding properties and biological effects .
Properties
Molecular Formula |
C6H7K2NO8V |
---|---|
Molecular Weight |
350.26 g/mol |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;;/q;2*+1;;;;/p-2 |
InChI Key |
JTNIABQIEWJHPW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O.O[O-].O[O-].O=[V].[K+].[K+] |
Origin of Product |
United States |
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